
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C6H11NO2S It is a derivative of prop-2-enoate, featuring an amino group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . This reaction produces ethyl prop-2-enoate, which can then be further modified to introduce the amino and methylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, followed by purification steps such as derecombination, extraction, and rectification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: This compound has two methylsulfanyl groups instead of one amino and one methylsulfanyl group.
Ethyl (2E)-3-(methylsulfanyl)prop-2-enoate: This compound features a similar structure but lacks the amino group.
Uniqueness
Ethyl 3-amino-3-(methylsulfanyl)prop-2-enoate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
53371-89-4 |
|---|---|
Fórmula molecular |
C6H11NO2S |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H11NO2S/c1-3-9-6(8)4-5(7)10-2/h4H,3,7H2,1-2H3 |
Clave InChI |
TWQOZQHEUZLAPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


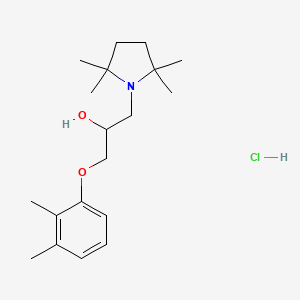

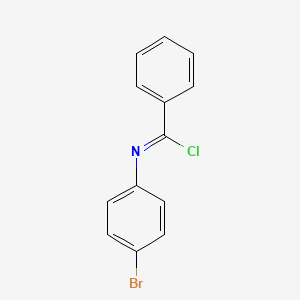
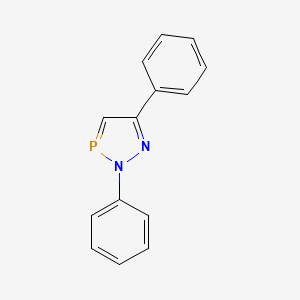
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)

![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
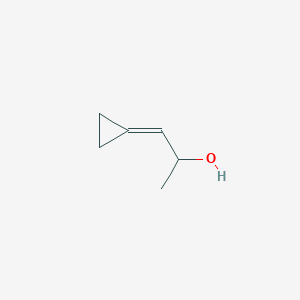
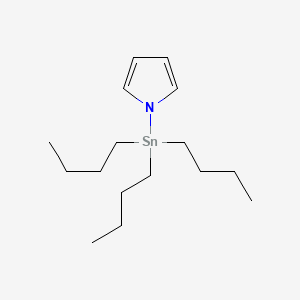
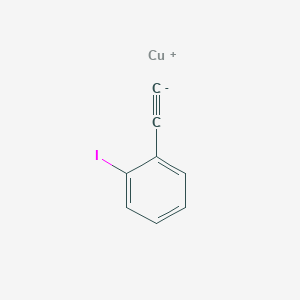
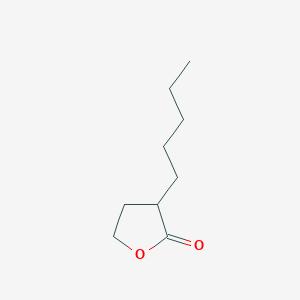
silyl sulfate](/img/structure/B14652319.png)
